Off-Target Hemodynamic and Mineralocorticoid Activity: A Critical Differentiator
In direct head-to-head comparison, torcetrapib evokes an acute increase in blood pressure in all species evaluated, whereas anacetrapib does not [1]. Torcetrapib treatment is associated with a significant increase in plasma aldosterone levels, a hallmark of mineralocorticoid excess, an effect not seen with dalcetrapib, anacetrapib, or evacetrapib [2].
| Evidence Dimension | Off-target blood pressure elevation |
|---|---|
| Target Compound Data | Systolic blood pressure increase of 5.4 mmHg (mean) in clinical studies [3]; acute pressor effect observed in all tested species in vivo [1]. |
| Comparator Or Baseline | Anacetrapib: No increase in blood pressure observed in any species [1]. Dalcetrapib and Evacetrapib: No change in blood pressure [2]. |
| Quantified Difference | Torcetrapib increases SBP by 5.4 mmHg; all comparators show 0 mmHg change. |
| Conditions | In vivo: human clinical trial data and multiple species (rat, dog, monkey) [REFS-1, REFS-3]. |
Why This Matters
This directly measured off-target hypertensive effect is unique to torcetrapib and was a primary driver of its clinical failure, making it an essential control compound for studying CETP-independent cardiovascular effects.
- [1] Forrest, M. J., Bloomfield, D., Briscoe, R. J., Brown, P. N., Cumiskey, A. M., Ehrhart, J., ... & Williams, T. M. (2008). Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone. British journal of pharmacology, 154(7), 1465-1473. View Source
- [2] Schwartz, G. G., Olsson, A. G., Abt, M., Ballantyne, C. M., Barter, P. J., Brumm, J., ... & Wright, R. S. (2012). Effects of dalcetrapib in patients with a recent acute coronary syndrome. New England Journal of Medicine, 367(22), 2089-2099. View Source
- [3] Barter, P. J., Caulfield, M., Eriksson, M., Grundy, S. M., Kastelein, J. J., Komajda, M., ... & Shear, C. L. (2007). Effects of torcetrapib in patients at high risk for coronary events. New England Journal of Medicine, 357(21), 2109-2122. View Source
